4-(1H-Tetrazol-5-yloxy)aniline

説明

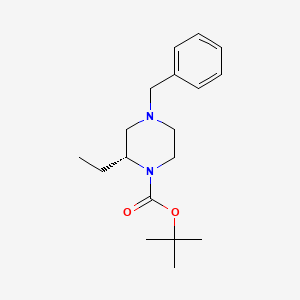

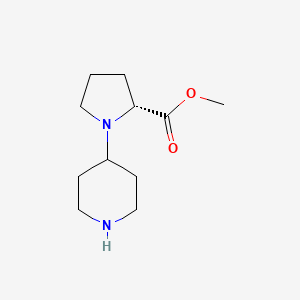

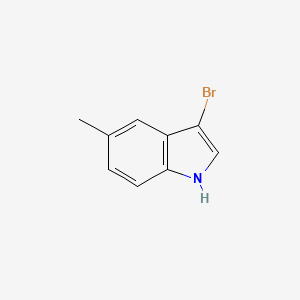

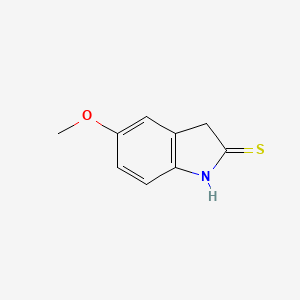

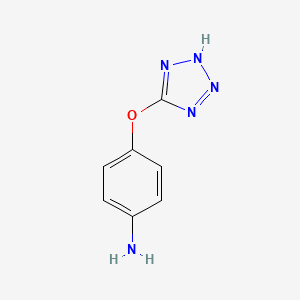

4-(1H-Tetrazol-5-yloxy)aniline is a unique chemical compound with the empirical formula C7H7N5O . It has a molecular weight of 177.16 and is typically found in solid form . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The SMILES string for 4-(1H-Tetrazol-5-yloxy)aniline isNC1=CC=C(C=C1)OC2=NN=NN2 . This string represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond. Physical And Chemical Properties Analysis

4-(1H-Tetrazol-5-yloxy)aniline is a solid compound . It has a molecular weight of 177.16 . The density of this compound is 1.472g/cm3, and it has a boiling point of 419.9ºC at 760 mmHg .科学的研究の応用

Synthesis and Structural Studies

- 4-(1H-Tetrazol-5-yloxy)aniline and its derivatives are used in the synthesis of various tetrazole compounds. An experimental study on the synthesis, structure, and thermal decomposition of phenyl tetrazoles, including derivatives of 4-(1H-Tetrazol-5-yloxy)aniline, highlights their potential in this area. These compounds were characterized using techniques like Infrared spectroscopy, mass spectrometry, Nuclear Magnetic Resonance spectroscopy, and X-ray Diffraction. The study also examined their thermal decomposition, providing insights into their stability and decomposition products (Yılmaz et al., 2015).

Material Science and Polymer Chemistry

- In material science, derivatives of 4-(1H-Tetrazol-5-yloxy)aniline have been utilized for the synthesis of novel polymers. For instance, a study on the electrochemical synthesis of a novel polymer based on this derivative in aqueous solution demonstrates its application in creating high conducting and porous polymers, which can be used in dye-sensitized solar cells (Shahhosseini et al., 2016).

Photophysics and Electroluminescence

- Research in photophysics has explored the use of 4-(1H-Tetrazol-5-yloxy)aniline derivatives in developing highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit potential for applications in organic light-emitting diodes (OLEDs) due to their emissive properties at ambient temperatures and significant external quantum efficiency (Vezzu et al., 2010).

Biomedical and Pharmaceutical Research

- Tetrazole derivatives, including those of 4-(1H-Tetrazol-5-yloxy)aniline, are recognized for their bioisosteric replacement properties in medicinal chemistry. A comprehensive review of recent advancements in the synthesis of 5-substituted 1H-tetrazoles, including those derived from 4-(1H-Tetrazol-5-yloxy)aniline, discusses their role in clinical drugs and ongoing efforts to develop more efficient and eco-friendly synthesis methods (Mittal & Awasthi, 2019).

Chemical Kinetics and Reactivity

- The kinetic and reactivity aspects of tetrazole derivatives, including 4-(1H-Tetrazol-5-yloxy)aniline, are studied in various contexts. For instance, research on the isomerization of pyridylcarbenes to phenylnitrene involving derivatives of 4-(1H-Tetrazol-5-yloxy)aniline has contributed to the understanding of chemical reaction mechanisms and the development of new synthetic routes (Crow et al., 1975).

Safety And Hazards

4-(1H-Tetrazol-5-yloxy)aniline is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes skin irritation . It may also cause respiratory irritation . The compound should be stored in a well-ventilated place and kept tightly closed .

特性

IUPAC Name |

4-(2H-tetrazol-5-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-5-1-3-6(4-2-5)13-7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRUSFOAGBAPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650907 | |

| Record name | 4-[(2H-Tetrazol-5-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Tetrazol-5-yloxy)aniline | |

CAS RN |

467226-44-4 | |

| Record name | 4-[(2H-Tetrazol-5-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。